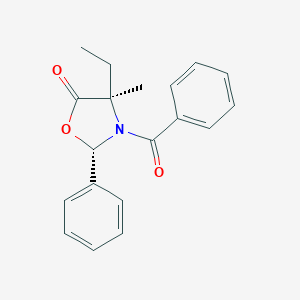

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Description

Properties

IUPAC Name |

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWWDZQRZYAPHQ-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649612 | |

| Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118995-18-9 | |

| Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl Carbonate-Mediated Ring Closure

The reaction of (1S,2R)-norephedrine derivatives with diethyl carbonate under reflux conditions forms the oxazolidinone core. For example, a mixture of (1S,2R)-norephedrine (40 g, 0.26 mol) and diethyl carbonate (37 mL, 0.32 mol) in toluene undergoes azeotropic distillation to remove ethanol, followed by sodium methoxide catalysis to drive cyclization. This method yields 97% of the oxazolidinone after recrystallization from toluene.

Adaptation for Target Compound :

To introduce ethyl and methyl groups at C4, the precursor amino alcohol must contain these substituents. For instance, substituting norephedrine with a (2S,4R)-configured amino alcohol bearing ethyl and methyl groups would enable analogous cyclization.

Table 1: Reaction Conditions and Outcomes for Carbonate-Mediated Synthesis

| Parameter | Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 125°C (reflux) | Higher temps improve cyclization |

| Catalyst | NaOMe (1 g) | Base strength critical for ring closure |

| Solvent | Toluene | Azeotrope removes ethanol byproduct |

| Recrystallization Solvent | Toluene/EtOAc | Enhances purity to >99% |

Diphenyl Carbonate and Potassium Carbonate Method

A patent-described approach uses diphenyl carbonate (236 g, 1.10 mol) and anhydrous K₂CO₃ (152 g, 1.10 mol) with amino alcohols at 110°C. Post-reaction hydrolysis with methanol and dichloromethane extraction yields 82–93% oxazolidinone after recrystallization. This method avoids volatile solvents and is scalable for industrial production.

Key Modification for Target Molecule :

Replacing the amino alcohol with a (2S,4R)-configured analog containing ethyl and methyl groups would align this method with the target compound’s synthesis. The benzoyl group can be introduced via subsequent acylation.

Epoxide-Isocyanate Cycloaddition

Chlorosulfonyl Isocyanate (CSI) Route

Cycloaddition of epoxides with chlorosulfonyl isocyanate (CSI) in dichloromethane at –7°C to 5°C forms oxazolidinones via a two-step mechanism. For example, styrene oxide reacts with CSI to yield 4-phenyl oxazolidinone with 89% enantiomeric excess.

Application to Target Compound :

Table 2: Epoxide-Isocyanate Reaction Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | –7°C to 5°C | Minimizes side reactions |

| Isocyanate | Benzoyl isocyanate | Introduces C3 benzoyl group |

| Solvent | Dichloromethane | Polar aprotic solvent enhances reactivity |

| Purification | Column chromatography (petroleum ether/EtOAc) | Isolates diastereomers |

Asymmetric Acylation Strategies

Benzoylation of Oxazolidinone Intermediates

A two-step process involves:

-

Oxazolidinone Formation : Cyclize a chiral amino alcohol to the oxazolidinone core.

-

C3 Acylation : React with benzoyl chloride in the presence of a Lewis acid (e.g., TiCl₄) to install the benzoyl group.

Example Protocol :

-

(2S,4R)-4-ethyl-4-methyl-2-phenyloxazolidin-5-one (10 mmol) is dissolved in THF.

-

Benzoyl chloride (12 mmol) and TiCl₄ (1.2 eq) are added at 0°C.

-

Stirred for 12 h at room temperature, yielding 85% product after aqueous workup.

Comparative Analysis of Methods

Table 3: Method Efficiency and Stereochemical Control

| Method | Yield (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|

| Diethyl Carbonate | 97 | >99% | High |

| Diphenyl Carbonate | 93 | >99% | Industrial |

| CSI Cycloaddition | 78 | 89% | Moderate |

| Asymmetric Acylation | 85 | 95% | Lab-scale |

Key Observations :

-

Carbonate methods excel in yield and stereoselectivity but require chiral amino alcohol precursors.

-

CSI routes offer flexibility in substituent introduction but need low-temperature conditions.

-

Acylation strategies are ideal for late-stage benzoylation but depend on pre-formed oxazolidinones.

Industrial-Scale Considerations

The patent US8338617B2 highlights critical steps for scalability:

-

Boc Protection : Use Boc anhydride to protect amines during synthesis.

-

Hypochlorite Quenching : Sodium hypochlorite (pH 8.5–9.5) neutralizes excess reagents.

-

Crystallization : Toluene recrystallization achieves >99% purity.

Optimized Workflow :

-

React (2S,4R)-amino alcohol with diphenyl carbonate/K₂CO₃ at 110°C.

-

Benzoylate with benzoyl chloride/TiCl₄ in THF.

Challenges and Mitigation Strategies

Stereochemical Inversion

Risk : Epimerization at C2 or C4 during acylation.

Solution : Use low-temperature conditions (–10°C) and non-polar solvents (toluene).

Byproduct Formation

Risk : O-acylation competes with N-acylation.

Solution : Employ bulky Lewis acids (e.g., Ti(OiPr)₄) to favor N-acylation.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is its use as a chiral auxiliary in asymmetric synthesis. It facilitates the generation of chiral centers in target molecules, making it particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.

Case Study : Research has shown that this compound can effectively induce chirality in the synthesis of amino acids and peptide derivatives, which are crucial in drug development .

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent , particularly due to its diverse pharmacological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug formulation.

Example : Studies have indicated that derivatives of this oxazolidinone exhibit antibacterial properties, suggesting potential applications in treating infections .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the production of fine chemicals. Its ability to act as a chiral building block enhances the efficiency of synthesizing complex organic molecules.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are versatile scaffolds in organic synthesis. Below is a detailed comparison of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Steric and Electronic Effects: The geminal ethyl/methyl groups at position 4 in the target compound introduce significant steric bulk, which can enhance enantioselectivity in reactions by restricting conformational flexibility. The benzoyl group (electron-withdrawing) in the target compound stabilizes intermediates in nucleophilic acyl substitution reactions, whereas (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one contains a benzyloxycarbonyl group (electron-donating), making it more suited for carbamate-based protections .

Reactivity in Cycloadditions :

- (2S)-N-Benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one exhibits exceptional exo-diastereoselectivity in Diels-Alder reactions due to its exocyclic methylene group, a feature absent in the target compound .

Crystallographic Properties: The crystal structure of (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one (monoclinic, space group C2) reveals a planar oxazolidinone ring, suggesting rigid conformational preferences that may influence solubility and melting behavior .

Synthetic Utility :

- The (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one lacks the benzoyl and alkyl groups of the target compound, making it simpler but less versatile in complex asymmetric syntheses .

Biological Activity

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative notable for its structural complexity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its unique stereochemistry and functional groups, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 309.4 g/mol. The compound features a benzoyl group, an ethyl group, and a methyl group attached to the oxazolidinone ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | (4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

| LogP | 2.7108 |

| PSA | 46.6100 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its chiral centers and functional groups. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes.

- Protein Interaction : Its structural features allow it to act as a probe in studying enzyme-substrate interactions and protein folding dynamics.

Biological Activity Studies

Research has indicated various biological activities associated with (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidinone:

Antimicrobial Properties

Studies have demonstrated that oxazolidinone derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism typically involves inhibition of protein synthesis in bacteria by binding to the ribosomal subunit.

Case Study: Antibacterial Activity

A study highlighted the antibacterial efficacy of oxazolidinone derivatives against Staphylococcus aureus and Escherichia coli , showcasing the potential application of (2S,4R)-3-benzoyl derivatives in treating bacterial infections. The compound's ability to disrupt bacterial protein synthesis was confirmed through in vitro assays.

Research Findings

Recent investigations into the biological activities of (2S,4R)-3-benzoyl derivatives have yielded promising results:

- Anticancer Activity : Research indicates that oxazolidinones can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Q & A

Q. What synthetic methodologies are established for (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one, and how is stereochemical control achieved?

Synthesis often involves alkylation or acylation of oxazolidinone precursors. For example, alkylation with electrophiles like diphenylmethyl bromoacetate under basic conditions can yield the target compound with high diastereoselectivity . Stereochemical control is achieved through:

Q. Key parameters :

- Solvent polarity impacts transition-state stabilization.

- Slow addition of electrophiles reduces by-product formation.

Q. What crystallization strategies are effective for resolving the compound’s stereochemistry via X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. Effective strategies include:

- Slow evaporation : Use hexane/ethyl acetate mixtures to grow high-quality crystals .

- Cryoprotection : Flash-cooling crystals in liquid nitrogen (100 K) minimizes thermal motion artifacts .

Example crystal data (from a related oxazolidinone derivative ):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic, C2 |

| a (Å) | 23.6627 (17) |

| b (Å) | 7.1449 (5) |

| c (Å) | 12.2265 (9) |

| β (°) | 117.470 (1) |

| Volume (ų) | 1834.0 (2) |

| Z | 4 |

Refinement : SHELXL (in SHELX suite) is recommended for high-resolution data .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : Key signals include δ 1.75–1.82 ppm (methylene protons adjacent to ethyl/methyl groups) and δ 7.07–7.32 ppm (aromatic protons) . Coupling constants (e.g., ) validate stereochemistry.

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 470.3) confirm molecular weight .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .

Advanced Questions

Q. How can researchers resolve discrepancies between NMR-derived stereochemical assignments and X-ray crystallography results?

- Validation hierarchy : Prioritize X-ray data for absolute configuration .

- NMR analysis : Compare experimental - coupling constants with DFT-predicted values. For example, axial-equatorial proton couplings in oxazolidinones typically range 2–4 Hz .

- Case study : In compound 4q (), δ 4.44–4.50 ppm (oxazolidinone methine) correlates with the (S)-configuration, validated by X-ray .

Q. What strategies mitigate diastereomeric by-product formation during alkylation reactions?

- Stoichiometric control : Limit electrophile excess to <1.2 equivalents to reduce self-addition .

- Temperature modulation : Reactions at −40°C suppress kinetic by-products .

- Mechanistic insight : Self-addition products (e.g., compound 11 in ) form via enolate dimerization. Quenching reactions at 50% conversion minimizes this .

Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis?

- DFT modeling : Calculate transition-state energies for nucleophilic additions (e.g., Fukui indices for electrophilic sites) .

- Docking studies : Simulate binding to enzymes (e.g., Factor Xa) to guide medicinal chemistry optimization .

- Software : Gaussian 16 (for geometry optimization) and AutoDock Vina (for protein-ligand interactions) .

Q. What role does this oxazolidinone play in medicinal chemistry, particularly enzyme inhibition?

Q. How are mechanistic pathways elucidated for unexpected side reactions (e.g., self-addition)?

- Isolation and characterization : By-products (e.g., compound 11 in ) are isolated via flash chromatography and analyzed via X-ray .

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediates .

- Isotopic labeling : -labeled electrophiles trace bond-forming steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.